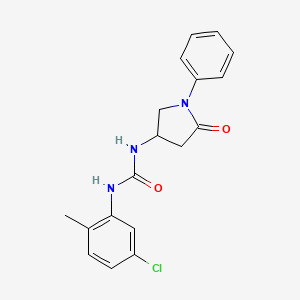![molecular formula C15H16ClN3O3S B2768951 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide CAS No. 1259116-54-5](/img/structure/B2768951.png)
2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide, also known as CMPD-1, is a compound that has been widely studied for its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various cellular processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of HDAC1 and HDAC3. These enzymes are involved in the regulation of gene expression, and their inhibition by 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide has been shown to lead to changes in the expression of a number of genes. In addition, 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide has been shown to inhibit the activity of other enzymes, including the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of inflammation. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide is its specificity for HDAC1 and HDAC3, which allows for the study of these enzymes in isolation. However, one of the limitations of 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of these enzymes in some experimental systems. In addition, 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental protocols.
Direcciones Futuras
There are a number of future directions for the study of 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide. One area of interest is the development of more potent analogs of 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide, which could be used to achieve more complete inhibition of HDAC1 and HDAC3. Another area of interest is the study of the effects of 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide on other enzymes and cellular processes, which could lead to the identification of new targets for drug development. Finally, the use of 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide in animal models of disease could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of 2-chloro-4-picoline with N-(2-bromoethyl)-2-methanesulfonamidobenzamide in the presence of a palladium catalyst. The resulting compound is then treated with sodium hydroxide to yield 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide. The synthesis of 2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide has been well-established, and it is available commercially from a number of suppliers.
Aplicaciones Científicas De Investigación
2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide has been shown to have a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the activity of a number of enzymes, including the histone deacetylases HDAC1 and HDAC3, which are involved in the regulation of gene expression. Inhibition of these enzymes has been shown to have anti-cancer effects, as well as anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-chloro-N-[1-[2-(methanesulfonamido)phenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-10(18-15(20)11-7-8-17-14(16)9-11)12-5-3-4-6-13(12)19-23(2,21)22/h3-10,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPHKRQVXZUXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

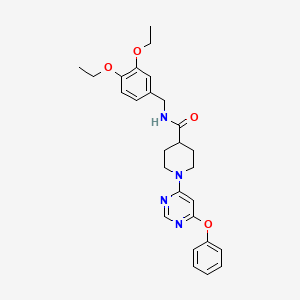
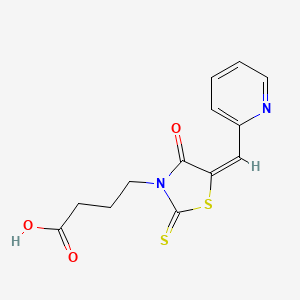
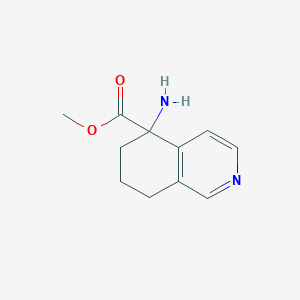

![N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2768880.png)
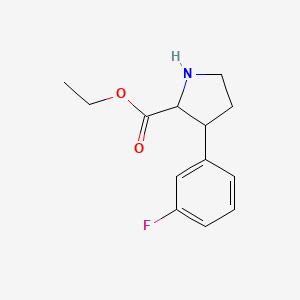
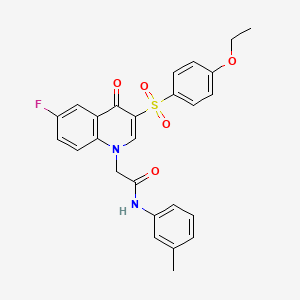

![2-[2-Nitro-5-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2768884.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2768885.png)
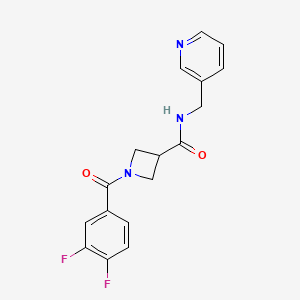
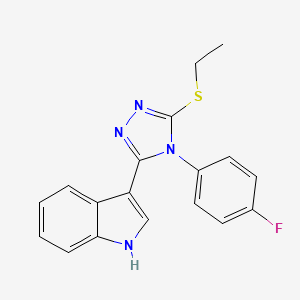
![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2768888.png)
